MP-513 (hydrobromide)

Beschreibung

BenchChem offers high-quality MP-513 (hydrobromide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MP-513 (hydrobromide) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C23H34N6OS |

|---|---|

Molekulargewicht |

442.6 g/mol |

IUPAC-Name |

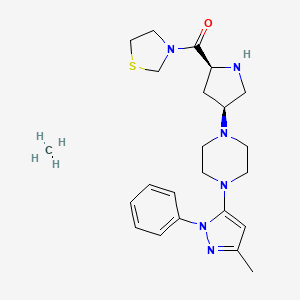

methane;[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone |

InChI |

InChI=1S/C22H30N6OS.CH4/c1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27;/h2-6,13,19-20,23H,7-12,14-16H2,1H3;1H4/t19-,20-;/m0./s1 |

InChI-Schlüssel |

XGGNJYIMTQPFIU-FKLPMGAJSA-N |

Isomerische SMILES |

C.CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5 |

Kanonische SMILES |

C.CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5 |

Herkunft des Produkts |

United States |

MP-513 (hydrobromide) chemical structure and properties

An In-Depth Technical Guide to Teneligliptin (MP-513) Hydrobromide: Chemical Structure and Properties

Authored by: A Senior Application Scientist

Introduction

Teneligliptin, also known by its developmental code MP-513, is a potent, third-generation oral dipeptidyl peptidase-4 (DPP-4) inhibitor.[1] It is utilized in the management of type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, synthesis, and analytical methodologies for Teneligliptin hydrobromide, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

Teneligliptin's unique "J-shaped" structure, formed by five consecutive rings, is key to its potent and sustained inhibitory action on the DPP-4 enzyme.[1] This configuration allows for strong interaction with the S2 extensive subsite of the enzyme.[1] The hydrobromide salt form enhances the compound's stability and handling characteristics for formulation purposes.[2]

Chemical Structure

Below is the chemical structure of Teneligliptin:

Caption: Chemical structure of Teneligliptin.

Physicochemical Data

The physicochemical properties of Teneligliptin hydrobromide are crucial for its formulation and pharmacokinetic profile. These properties have been compiled from various sources and are summarized in the table below. It is important to note that the hydrobromide salt can exist in different stoichiometric and hydrated forms, which may account for variations in reported molecular weights and other properties.[3][4][5] The most commonly cited form is the hemipenta hydrobromide hydrate.[4][5]

| Property | Value | Source(s) |

| IUPAC Name | {(2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-pyrrolidinyl}(1,3-thiazolidin-3-yl)methanone | [6] |

| Synonyms | MP-513, Tenelia | [1] |

| CAS Number | 760937-92-6 (Free Base) | [1] |

| 906093-29-6 (Hydrobromide) | [7] | |

| 1572583-29-9 (Hydrobromide Hydrate) | [8] | |

| Molecular Formula | C₂₂H₃₀N₆OS (Free Base) | [1] |

| C₂₂H₃₀N₆OS · 2.5HBr · xH₂O (Hemipenta Hydrobromide Hydrate) | [9][10] | |

| (C₂₂H₃₀N₆OS)₂ · 5HBr · 2H₂O | [3] | |

| Molecular Weight | 426.58 g/mol (Free Base) | [1][11] |

| 628.86 g/mol (as 2.5 HBr salt) | ||

| ~1293.75 g/mol (as Dimer Pentahydrobromide Dihydrate) | [3] | |

| Melting Point | >211°C | [12] |

| 196-200 °C | [13] | |

| pKa (Strongest Basic) | 8.70 - 9.38 (Predicted) | [1] |

| Solubility | Water: Freely soluble | [13] |

| DMSO: ≥30 mg/mL | [1][13] | |

| Ethanol: ~2 mg/mL | [1] | |

| Methanol: Sparingly soluble | [12] | |

| PBS (pH 7.2): ~10 mg/mL | [1] | |

| Appearance | White to off-white crystalline powder | [13] |

Mechanism of Action: DPP-4 Inhibition

Teneligliptin exerts its therapeutic effect by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).

By inhibiting DPP-4, Teneligliptin increases the levels of active incretins. This leads to:

-

Enhanced Glucose-Dependent Insulin Secretion: Increased incretin levels stimulate the pancreatic β-cells to release insulin in response to elevated blood glucose.

-

Suppressed Glucagon Secretion: GLP-1, in particular, suppresses the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.

This glucose-dependent mechanism of action results in a low risk of hypoglycemia.

Caption: Mechanism of action of Teneligliptin (MP-513).

Synthesis of Teneligliptin Hydrobromide

The synthesis of Teneligliptin hydrobromide is a multi-step process that typically involves the construction of key intermediates followed by their coupling and final salt formation. While several synthetic routes have been reported, a general overview is presented below.

General Synthetic Workflow

Caption: Generalized synthetic workflow for Teneligliptin hydrobromide.

Exemplary Synthesis Protocol

A reported industrial process for the synthesis of Teneligliptin involves the following key steps:[14]

-

Preparation of Intermediates: This includes the synthesis of a reactive nosyl derivative of L-proline methyl ester and 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.

-

Stereoselective Substitution: A stereoselective SN2-type nucleophilic substitution reaction between the two key intermediates.

-

Deesterification: Removal of the ester group to yield a carboxylic acid derivative.

-

Amidation and Deprotection: Coupling with thiazolidine followed by deprotection of the N-Boc group.

-

Salt Formation and Crystallization: Treatment with hydrobromic acid in a suitable solvent system (e.g., methanol, N,N-dimethyl formamide, and tetrahydrofuran) to yield Teneligliptin 2.5 hydrobromide hydrate.[15][16]

Analytical Methodologies

Robust analytical methods are essential for the quantification and quality control of Teneligliptin hydrobromide in bulk drug and pharmaceutical formulations.

UV-Visible Spectrophotometry

A simple and rapid UV-Visible spectrophotometric method can be employed for the estimation of Teneligliptin.

-

Protocol Outline:

-

Solvent Selection: Distilled water or Dimethyl Sulfoxide (DMSO) can be used as the solvent.[9][17][18]

-

Preparation of Standard Stock Solution: Accurately weigh Teneligliptin hydrobromide hydrate and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1000 µg/mL).[17][19]

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations within the linear range (e.g., 10-50 µg/mL).[18]

-

Wavelength Scanning: Scan the standard solutions over the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). The reported λmax for Teneligliptin is approximately 244-246 nm.[9][19]

-

Calibration Curve: Measure the absorbance of the working standard solutions at the determined λmax and plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Prepare the sample solution and measure its absorbance at the λmax. The concentration of Teneligliptin in the sample can be determined from the calibration curve.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC methods offer high specificity and are suitable for stability-indicating assays.

-

Protocol Outline:

-

Chromatographic System: An HPLC system equipped with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used.[19][20]

-

Mobile Phase: A mixture of a buffer (e.g., potassium dihydrogen phosphate at pH 3.5) and organic solvents like acetonitrile and methanol is commonly employed.[20] A typical mobile phase composition could be a mixture of acetonitrile, methanol, and water (e.g., 30:40:30 v/v/v).[19]

-

Flow Rate: A flow rate of 1.0 mL/min is generally used.[19][20]

-

Detection Wavelength: Detection is typically carried out at the λmax of Teneligliptin, around 246 nm or 249 nm.[19][21]

-

Standard and Sample Preparation: Prepare standard and sample solutions in a suitable diluent (e.g., methanol).

-

Injection and Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas. The concentration of Teneligliptin is determined by comparing the peak area of the sample to that of the standard. The retention time for Teneligliptin is typically in the range of 2.8 to 5.3 minutes, depending on the specific method parameters.[20]

-

Conclusion

Teneligliptin (MP-513) hydrobromide is a potent and selective DPP-4 inhibitor with a well-defined chemical structure and mechanism of action. Its unique structural features contribute to its efficacy in the management of type 2 diabetes. The physicochemical properties of its hydrobromide salt are conducive to oral formulation. The synthesis and analytical methods for Teneligliptin are well-established, providing a solid foundation for its production and quality control in pharmaceutical development. This guide provides essential technical information for researchers and scientists working with this important therapeutic agent.

References

- BenchChem. (2025). Chemical structure and properties of Teneligliptin. BenchChem Technical Support Team.

-

ResearchGate. (n.d.). Chemical structure of teneligliptin hydrobromide hydrate (1). [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of teneligliptin hydro bromide hydrate. [Image]. Retrieved from [Link]

- Yadav, N., et al. (n.d.). Method development and validation of Teneligliptin in pharmaceutical dosage form by UV spectrophotometric methods. International Journal of Pharmaceutical Chemistry and Analysis, 4(3), 54-58.

- (2016, April 20).

-

PubChem. (n.d.). Teneligliptin Hydrobromide Hydrate. National Center for Biotechnology Information. Retrieved from [Link]

-

precisionFDA. (n.d.). TENELIGLIPTIN HYDROBROMIDE HYDRATE. U.S. Food and Drug Administration. Retrieved from [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.).

- Kshirsagar, S. A., et al. (2018). UV Spectrophotometric Method Development and Validation for Determination of Teneligliptin Hydrobromide Hydrate in API and in Pharmaceutical Dosage Form. Asian Journal of Pharmaceutical Analysis, 7(1).

- (2026, January 25). Teneligliptin Hydrobromide API 906093-29-6.

- (n.d.). UV Spectrophotometric Method Development and Validation of Teneligliptin Hydrobromide Hydrate in Bulk and Marketed Brand and Generic Tablet Dosage Form. Asian Journal of Pharmaceutical Analysis.

- Google Patents. (2021, January 7). WO 2021/001695 A1.

- (n.d.). Development and validation of UV spectrophotometric method and high performance thin layer chromatographic (HPTLC) method for es. Scholars Research Library.

- Patel, D. (2023, February 27).

- Google Patents. (n.d.). CN106349237A - Method for preparing hydrobromic acid teneligliptin.

- (n.d.). DEVELOPMENT AND VALIDATION OF UV- VISIBLE SPECTROPHOTOMETRIC METHOD FOR SIMULTANEOUS DETERMINATION OF TENELIGLIPTIN HYDROBROMIDE. Jetir.Org.

- (2024, January 1). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF TENELIGLIPTIN AND DAPAGLIFLOZIN API IN MARKETED FORMULATION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH - ijpsr.

- Rao, V., & Saraswathi, K. (n.d.). STABILITY INDICATING RP-HPLC METHOD FOR DEVELOPMENT AND VALIDATION OF TENELIGLIPTIN HYDROBROMIDE HYDRATE IN PURE AND TABLET DOSAGE FORMS. Semantic Scholar.

- InvivoChem. (n.d.). Teneligliptin hydrobromide hydrate | prolylthiazolidine-based DPP-4 inhibitor.

- (2020, January 11).

- (2021, October 1). 2277–4998 METHOD DEVELOPMENT AND VALIDATION OF TENELIGLIPTIN BY RP-HPLC METHOD. ijbpas.

- (n.d.). Teneligliptin Hydrobromide Hydrate - Affordable Pricing and Superior Purity.

- Google Patents. (n.d.).

- (n.d.).

- Sigma-Aldrich. (n.d.).

- DC Chemicals. (n.d.).

-

Wikipedia. (n.d.). Teneligliptin. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. GSRS [precision.fda.gov]

- 4. WO2021001695A1 - An improved process for the preparation of teneligliptin hydrobromide hydrate - Google Patents [patents.google.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Teneligliptin hydrobromide Datasheet DC Chemicals [dcchemicals.com]

- 7. Teneligliptin Hydrobromide Hydrate | C44H67Br5N12O3S2 | CID 53297474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. oaji.net [oaji.net]

- 9. jetir.org [jetir.org]

- 10. Teneligliptin hydrobromide hydrate ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 11. rjptonline.org [rjptonline.org]

- 12. anglebiopharma.com [anglebiopharma.com]

- 13. researchgate.net [researchgate.net]

- 14. WO2014041560A2 - Process for the preparation of teneligliptin - Google Patents [patents.google.com]

- 15. US20150203484A1 - Process for the preparation of teneligliptin - Google Patents [patents.google.com]

- 16. scispace.com [scispace.com]

- 17. ajpaonline.com [ajpaonline.com]

- 18. jpsbr.org [jpsbr.org]

- 19. ijpsr.com [ijpsr.com]

- 20. scispace.com [scispace.com]

- 21. ijbpas.com [ijbpas.com]

MP-513 (hydrobromide) synthesis and derivatives

An In-depth Technical Guide to the Synthesis of MP-513 (Teneligliptin Hydrobromide) and its Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis of MP-513, known chemically as Teneligliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor. It is intended for researchers, scientists, and professionals in drug development, offering insights into the synthetic strategy, key chemical transformations, and the exploration of its derivatives.

Introduction to Teneligliptin (MP-513)

Teneligliptin is a third-generation oral hypoglycemic agent used for the management of type 2 diabetes mellitus. It exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing their degradation, Teneligliptin enhances the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.

A defining feature of Teneligliptin is its unique and rigid 'J-shaped' structure, which is formed by five consecutive rings.[1][2] This distinct conformation allows for strong and specific interactions with the active site of the DPP-4 enzyme, contributing to its high potency and long duration of action.[1] Specifically, the phenyl group on the pyrazole ring interacts with the S2 extensive subsite of DPP-4, which enhances both its potency and selectivity.[3][4] Teneligliptin is typically administered as a hydrobromide salt to improve its stability and bioavailability.

This guide will deconstruct the synthesis of Teneligliptin hydrobromide, providing a rationale for the chosen synthetic pathways and methodologies. Furthermore, it will explore the structure-activity relationships (SAR) through the synthesis of its derivatives, offering a deeper understanding of the molecular features crucial for its biological activity.

Retrosynthetic Analysis of Teneligliptin

A logical retrosynthetic analysis of Teneligliptin (1) reveals a convergent synthetic strategy. The molecule can be disconnected at the amide bond and the tertiary amine linkage, leading to three key building blocks: 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (2), a protected (2S,4S)-pyrrolidine-2-carbonyl moiety (3), and thiazolidine (4). The pyrrolidine core (3) can be further simplified to a precursor with a ketone functionality at the 4-position, which is crucial for the key reductive amination step.

Caption: Retrosynthetic analysis of Teneligliptin.

Synthesis of Key Intermediates

The successful synthesis of Teneligliptin hinges on the efficient preparation of its key building blocks. This section details the synthesis of these crucial intermediates.

Synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (2)

This pyrazole-piperazine moiety is a cornerstone of many DPP-4 inhibitors. Its synthesis typically begins with the condensation of a β-ketoester with phenylhydrazine to form the pyrazole ring, followed by the introduction of the piperazine ring.

Experimental Protocol:

-

Step 1: Synthesis of 1-phenyl-3-methyl-1H-pyrazol-5(4H)-one. To a solution of ethyl acetoacetate in ethanol, an equimolar amount of phenylhydrazine is added. The mixture is refluxed for 4 hours. Upon cooling, the product precipitates and is collected by filtration.

-

Step 2: Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole. The pyrazolone from the previous step is treated with phosphorus oxychloride (POCl₃) and heated to 100°C for 3 hours. After cooling, the reaction mixture is poured onto ice, and the resulting solid is filtered, washed with water, and dried.

-

Step 3: Synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (2). The 5-chloro-pyrazole is reacted with an excess of piperazine in a high-boiling solvent such as N-methyl-2-pyrrolidone (NMP) at elevated temperatures (e.g., 150°C) for 12 hours. After completion, the reaction mixture is diluted with water and extracted with an organic solvent. The product is then purified by column chromatography or crystallization. An alternative approach involves the removal of a protecting group, such as a Boc group, from a protected piperazine derivative after the coupling reaction.[5]

Synthesis of Protected (2S)-4-oxo-pyrrolidine-2-carbonyl-thiazolidine (3)

This chiral intermediate provides the core scaffold of Teneligliptin. The synthesis starts from a readily available chiral precursor, such as L-proline, and involves the introduction of the thiazolidine moiety and the oxidation of the 4-position of the pyrrolidine ring.

Experimental Protocol:

-

Step 1: Synthesis of (2S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid. L-proline is protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium hydroxide in a mixture of water and dioxane.

-

Step 2: Amide coupling with thiazolidine. The Boc-protected L-proline is coupled with thiazolidine using a standard peptide coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-hydroxybenzotriazole (HOBt) in an aprotic solvent like dichloromethane (DCM).

-

Step 3: Oxidation of the pyrrolidine ring. The resulting compound is then oxidized at the 4-position. A common method involves bromination followed by hydrolysis, or more directly using an oxidizing agent like ruthenium tetroxide (RuO₄) generated in situ from RuCl₃ and NaIO₄. An alternative patented process avoids the use of expensive and hazardous reagents like sulfur trioxide pyridine complex.[5]

Assembly of Teneligliptin and its Hydrobromide Salt

The final steps in the synthesis involve the coupling of the key intermediates followed by deprotection and salt formation.

Caption: Final assembly of Teneligliptin Hydrobromide.

Reductive Amination

The coupling of the ketone intermediate (3) with the piperazine derivative (2) is achieved through a stereoselective reductive amination. This reaction is critical for establishing the desired (4S) stereochemistry.

Experimental Protocol:

-

The protected (2S)-4-oxo-pyrrolidine-2-carbonyl-thiazolidine (3) and 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (2) are dissolved in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).[6]

-

A mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise at room temperature. The use of this reagent is advantageous as it is selective for the reduction of iminium ions formed in situ and is compatible with a wide range of functional groups.

-

The reaction is stirred for several hours until completion, monitored by techniques like TLC or HPLC.

-

Upon completion, the reaction is quenched with an aqueous solution of sodium bicarbonate, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the Boc-protected Teneligliptin.

Deprotection and Salt Formation

The final step is the removal of the Boc protecting group and the formation of the hydrobromide salt.

Experimental Protocol:

-

Deprotection: The Boc-protected Teneligliptin is dissolved in an appropriate solvent like dichloromethane or ethyl acetate.[7] An acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in an organic solvent, is added to cleave the Boc group. The reaction is typically fast and proceeds at room temperature.

-

Formation of the Hydrobromide Salt: After deprotection, the resulting free base of Teneligliptin is treated with hydrobromic acid to form the hydrobromide salt. Often, a specific stoichiometry is targeted, such as the 2.5 hydrobromide hydrate.[8][9] This can be achieved by dissolving the free base in a solvent mixture like methanol and tertiary-butanol and adding aqueous hydrobromic acid at an elevated temperature (e.g., 70-75°C).[9]

-

Crystallization and Purification: The Teneligliptin hydrobromide salt is then crystallized from a suitable solvent or solvent mixture, such as methanol, ethanol, or mixtures with ethers or ketones, to achieve high purity.[8][9][10] This step is crucial for removing any process-related impurities and obtaining the desired polymorphic form.

Synthesis of Teneligliptin Derivatives and Structure-Activity Relationship (SAR)

The development of Teneligliptin was guided by extensive SAR studies to optimize its potency, selectivity, and pharmacokinetic properties. The unique five-ring structure is a result of these optimization efforts.

-

The Pyrazole-Phenyl Moiety: This part of the molecule is crucial for its interaction with the S2 extensive subsite of the DPP-4 enzyme.[3][4] Modifications in this region can significantly impact potency and selectivity. For instance, the nature and position of substituents on the phenyl ring can modulate the hydrophobic interactions.

-

The Piperazine Linker: The piperazine ring serves as a rigid linker connecting the pyrazole moiety to the pyrrolidine core. Its conformation is important for orienting the pyrazole-phenyl group correctly within the enzyme's active site.

-

The Prolyl-Thiazolidine Scaffold: The prolyl-thiazolidine part mimics the dipeptide substrate of DPP-4 and binds to the S1 and S2 subsites. The stereochemistry at the 2 and 4 positions of the pyrrolidine ring is critical for activity.

The synthesis of derivatives would involve modifying one of these three key fragments. For example, different substituted phenylhydrazines can be used in the synthesis of the pyrazole ring to explore the effect of substituents on the phenyl group. Similarly, alternative heterocyclic amines can be used in place of piperazine to investigate the role of the linker.

| Derivative/Analog | Modification | Reported IC₅₀ (DPP-4) | Reference |

| Teneligliptin | - | 0.889 nM (recombinant human) | [1] |

| Sitagliptin | Different core structure (triazolopiperazine) | 6.74 nM (recombinant human) | [1] |

| Vildagliptin | Cyanopyrrolidine core | 10.5 nM (recombinant human) | [1] |

| Pyrazole-thiosemicarbazone derivative (2f) | Pyrazole with thiosemicarbazone side chain | 1.266 nM | [11] |

Conclusion

The synthesis of Teneligliptin (MP-513) hydrobromide is a multi-step process that relies on a convergent strategy, combining key heterocyclic intermediates through stereoselective reactions. The rationale behind the synthetic design is deeply rooted in the structure-activity relationship studies that have elucidated the critical role of each molecular fragment in the potent and selective inhibition of the DPP-4 enzyme. The industrial processes have been optimized to be cost-effective and to produce the active pharmaceutical ingredient with high purity.[12] Further exploration of derivatives based on the Teneligliptin scaffold continues to be an active area of research for the development of new antidiabetic agents.

References

-

A facile new industrial process for synthesis of teneligliptin through new intermediates and its optimization with control of impurities. (n.d.). ResearchGate. [Link]

- Process for the preparation of teneligliptin. (2014-03-20).

-

Process For The Preparation Of Teneligliptin. (n.d.). Quick Company. [Link]

- Process for the preparation of teneligliptin. (2015-12-15).

-

Process for the preparation of teneligliptin and its novel intermediates. (2015-11-19). PubChem. [Link]

- Teneligliptin synthesis method. (2016-02-03).

-

a Retrosynthetic strategy for teneligliptin (1) and b synthetic route designed to achieve compound 1. (n.d.). ResearchGate. [Link]

-

Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2023). PMC. [Link]

- An improved process for the preparation of teneligliptin hydrobromide hydrate. (2021-01-07).

- Teneligliptin compositions. (2015-09-11).

-

PROCESS FOR THE PREPARATION OF TENELIGLIPTIN AND ITS NOVEL INTERMEDIATES. (2015-11-19). WIPO Patentscope. [Link]

-

Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. (2016). OAText. [Link]

-

AN IMPROVED PROCESS FOR THE PREPARATION OF TENELIGLIPTIN HYDROBROMIDE HYDRATE. (2021-01-07). WIPO Patentscope. [Link]

-

Impurity profiling method development and validation of metformin hydrochloride and teneligliptin hydrobromide hydrate in their combination tablet dosage form by using RP-HPLC with UV/PDA detector. (2021). Mendeley. [Link]

-

Pyrazoline Scaffold: Hit Identification to Lead Synthesis and Biological Evaluation As Antidiabetic Agents. (2023-01-19). Taylor & Francis Online. [Link]

-

Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (2023). PMC. [Link]

-

The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice. (2019-04-13). PMC. [Link]

-

Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2023-08-03). MDPI. [Link]

-

Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. (2020). PMC. [Link]

-

Impurity profiling method development and validation of metformin hydrochloride and teneligliptin hydrobromide hydrate in their combination tablet dosage form by using RP-HPLC with UV/PDA detector. (2021-12-01). ResearchGate. [Link]

-

Discovery and preclinical profile of teneligliptin (3-[(2S,4S)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-ylcarbon...). (n.d.). ChEMBL. [Link]

-

The dipeptidyl peptidase-4 (DPP-4) inhibitor teneligliptin functions as antioxidant on human endothelial cells exposed to chronic hyperglycemia and metabolic high-glucose memory. (2016-08-16). PMC. [Link]

-

Method development, validation, and stability studies of teneligliptin by RP-HPLC and identification of degradation products by UPLC-MS/MS. (n.d.). SpringerLink. [Link]

-

teneligliptin. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

OVERVIEW OF ANALYTICAL TECHNIQUES ON TENELIGLIPTIN HYDROBROMIDE HYDRATE, PIOGLITAZONE HYDROCHLORIDE, METFORMIN. (2024-10-01). ijbpas. [Link]

-

Discovery and preclinical profile of teneligliptin (3-[(2S,4S)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-ylcarbonyl]thiazolidine): a highly potent, selective, long-lasting and orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. (2012-10-01). PubMed. [Link]pubmed.ncbi.nlm.nih.gov/22959556/)

Sources

- 1. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The dipeptidyl peptidase-4 (DPP-4) inhibitor teneligliptin functions as antioxidant on human endothelial cells exposed to chronic hyperglycemia and metabolic high-glucose memory - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Document: Discovery and preclinical profile of teneligliptin (3-[(2S,4S)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-ylcarbon... - ChEMBL [ebi.ac.uk]

- 4. Discovery and preclinical profile of teneligliptin (3-[(2S,4S)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-ylcarbonyl]thiazolidine): a highly potent, selective, long-lasting and orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Process For The Preparation Of Teneligliptin [quickcompany.in]

- 6. CN105294673A - Teneligliptin synthesis method - Google Patents [patents.google.com]

- 7. Teneligliptin synthesis - chemicalbook [chemicalbook.com]

- 8. WO2014041560A2 - Process for the preparation of teneligliptin - Google Patents [patents.google.com]

- 9. US9518048B2 - Process for the preparation of teneligliptin - Google Patents [patents.google.com]

- 10. WO2021001695A1 - An improved process for the preparation of teneligliptin hydrobromide hydrate - Google Patents [patents.google.com]

- 11. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Unveiling Off-Target Efficacy: MP-513 (Teneligliptin Hydrobromide) as a Modulator of Sigma-1 Receptor Activity

Executive Summary

MP-513, commercially known as teneligliptin hydrobromide hydrate, is a highly potent, orally active dipeptidyl peptidase-4 (DPP-4) inhibitor primarily utilized for the management of Type 2 Diabetes Mellitus[1]. While its glycemic efficacy is well-documented, comprehensive pharmacological profiling has revealed an intriguing off-target interaction: MP-513 exhibits binding affinity for the Sigma-1 Receptor (S1R)[2].

Because S1R is a ligand-operated chaperone protein critical for maintaining endoplasmic reticulum (ER) homeostasis and cellular survival[3], identifying off-target S1R agonism in existing pharmacophores opens novel translational pathways—particularly in neuroprotection and endothelial dysfunction[4]. This technical guide provides a rigorous, self-validating framework for researchers to investigate and quantify the S1R agonist activity of MP-513.

Pharmacological Profile & Structural Rationale

The primary mechanism of MP-513 involves the competitive inhibition of DPP-4, preventing the degradation of incretin hormones (GLP-1 and GIP)[1]. However, regulatory safety screening (such as those submitted to the PMDA) identified specific off-target ligand binding[2].

Quantitative Data Summary: MP-513 Receptor Affinities

| Target Receptor / Enzyme | IC50 Value | Primary Function / Relevance |

| DPP-4 (Human recombinant) | ~1.0 nM | Primary therapeutic target (Incretin modulation) |

| Histamine H1 Receptor | 0.775 µM | Off-target binding (Minimal clinical effect at standard dosing) |

| Sigma-1 Receptor (S1R) | 16.2 µM | Off-target binding (Potential chaperone modulation at high tissue concentrations) |

Structural Causality for S1R Binding: The S1R pharmacophore classically requires a basic amine flanked by distinct hydrophobic regions. MP-513 contains a prolylthiazolidine moiety and a substituted piperazine ring. At physiological pH, the basic nitrogen in the piperazine ring can become protonated, anchoring the molecule via electrostatic interactions to the conserved glutamic acid residue (Glu172) in the S1R ligand-binding domain. The adjacent hydrophobic bulk (the phenyl-pyrazolyl group) fits into the secondary hydrophobic pocket of the receptor, explaining the observed 16.2 µM affinity.

Mechanistic Framework: S1R Agonism and Cellular Homeostasis

To classify MP-513 as an S1R agonist rather than a mere binder (antagonist), we must observe specific intracellular biochemical responses. In its dormant state, S1R forms a heteromeric complex with the chaperone protein BiP (GRP78) at the mitochondria-associated ER membrane (MAM)[3].

When a true agonist binds to S1R, it induces a conformational change that forces the dissociation of S1R from BiP[3]. Once liberated, S1R stabilizes the inositol 1,4,5-trisphosphate receptor (IP3R), optimizing calcium ( Ca2+ ) transfer from the ER to the mitochondria. This bioenergetic modulation mitigates ER stress and prevents apoptosis[4].

Fig 1: MP-513 mediated Sigma-1 Receptor activation and ER stress mitigation pathway.

Experimental Workflows: Self-Validating Protocols

To rigorously confirm the S1R agonist activity of MP-513, researchers must move beyond simple radioligand displacement and execute functional assays. The following protocols are designed as self-validating systems, incorporating specific antagonists to prove causality.

Protocol 1: Functional BiP-S1R Dissociation Assay (Co-Immunoprecipitation)

This assay determines if MP-513 actively liberates S1R from its dormant BiP-bound state.

-

Cell Culture & Treatment:

-

Culture HEK293 or CHO cells to 80% confluency.

-

Self-Validating Matrix: Divide into four cohorts: (A) Vehicle control, (B) MP-513 (50 µM, to exceed the 16.2 µM IC50), (C) (+)-pentazocine (10 µM, positive agonist control), and (D) MP-513 (50 µM) + NE-100 (10 µM, selective S1R antagonist).

-

-

Lysis (Critical Step):

-

Lyse cells using a non-denaturing buffer containing 1% CHAPS .

-

Causality Note: The S1R-BiP interaction is a transient, low-affinity complex. Using harsh detergents like RIPA (containing SDS or Triton X-100) will artificially disrupt this native physiological interaction, leading to false-positive dissociation. CHAPS preserves the structural integrity of the MAM microdomains.

-

-

Immunoprecipitation:

-

Incubate lysates with anti-S1R antibodies overnight at 4°C, followed by Protein A/G agarose beads.

-

-

Western Blotting & Interpretation:

-

Elute and probe the membrane for BiP (GRP78).

-

Validation: A true agonist effect is confirmed if MP-513 significantly reduces the BiP band intensity compared to the vehicle, and if Cohort D (NE-100 addition) restores the BiP band to vehicle levels, proving the dissociation is strictly S1R-mediated.

-

Protocol 2: Live-Cell Calcium Mobilization Assay

This protocol measures the downstream functional consequence of S1R activation: the modulation of IP3R-mediated calcium signaling.

-

Dye Loading:

-

Wash cells in HBSS and load with the calcium-sensitive fluorophore Fluo-4 AM (3 µM) for 45 minutes at 37°C.

-

-

Pre-incubation:

-

Pre-treat cells with MP-513 (50 µM) for 30 minutes. Run a parallel validation arm pre-treated with MP-513 + NE-100.

-

-

Stimulation & Imaging:

-

Establish baseline fluorescence using confocal microscopy or a microplate reader.

-

Inject Bradykinin (1 µM) to stimulate IP3 production and induce ER calcium release.

-

-

Data Analysis & Causality:

-

Causality Note: S1R agonists do not trigger calcium release on their own; rather, they potentiate and prolong the IP3-mediated calcium signal by stabilizing the IP3R channel at the MAM.

-

Validation: If MP-513 broadens the area under the curve (AUC) of the calcium transient, and this broadening is entirely abolished by NE-100, the calcium modulation is definitively caused by S1R agonism, ruling out off-target H1 or DPP-4 effects.

-

Translational Implications

Validating MP-513 as an S1R agonist has profound implications for drug repurposing. Because S1R activation mitigates ER stress[4], high-dose or localized MP-513 applications could offer dual therapeutic benefits in diabetic patients:

-

Endothelial Protection: S1R agonism preserves endothelial barrier integrity during hypoxic or hyperglycemic stress by maintaining nitric oxide synthase (eNOS) coupling.

-

Neuroprotection: S1R chaperones prevent the accumulation of misfolded proteins, offering a theoretical basis for investigating MP-513 in diabetic neuropathy or co-morbid neurodegenerative conditions[3].

References

-

Report on the Deliberation Results: Teneligliptin Hydrobromide Hydrate Source: Pharmaceuticals and Medical Devices Agency (PMDA) URL:[Link]

-

The Sigma-1 Receptor in Cellular Stress Signaling Source: NIH PubMed Central (PMC) URL:[Link]

-

Sigma-1 receptor is involved in diminished ovarian reserve possibly by influencing endoplasmic reticulum stress-mediated granulosa cells apoptosis Source: Aging-US URL:[Link]

-

Glycemic and Non-Glycemic Effects of Teneligliptin Source: SciSpace URL:[Link]

Sources

- 1. scispace.com [scispace.com]

- 2. pmda.go.jp [pmda.go.jp]

- 3. The Sigma-1 Receptor in Cellular Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sigma-1 receptor is involved in diminished ovarian reserve possibly by influencing endoplasmic reticulum stress-mediated granulosa cells apoptosis | Aging [aging-us.com]

Repurposing MP-513 (Teneligliptin Hydrobromide) for Neuroscience Research: Mechanisms, Efficacy, and Experimental Workflows

Prepared by: Senior Application Scientist Target Audience: Neuroscientists, Pharmacologists, and Drug Development Professionals

Executive Summary

Historically classified as a class III dipeptidyl peptidase-4 (DPP-4) inhibitor for glycemic control, MP-513 (Teneligliptin hydrobromide) has recently emerged as a high-value target compound in neuroscience. As researchers pivot towards repurposing metabolic modulators for central nervous system (CNS) disorders, MP-513 has demonstrated profound pleiotropic effects, including the preservation of blood-brain barrier (BBB) integrity, suppression of spinal neuroinflammation, and mitigation of cognitive decline.

Unlike first-generation gliptins, MP-513 possesses a unique "J-shaped" conformation formed by five rings. This structural topology anchors the molecule securely within the S1, S2, and S2 extensive subsites of the DPP-4 enzyme, resulting in an exceptionally low IC50 (~0.889 nM) and a prolonged half-life (~24 hours) 1. This sustained pharmacokinetic profile makes it uniquely suited for continuous neuroprotection in chronic neurodegenerative and acute ischemic models.

Mechanistic Pathways in Neuroprotection

The neuroprotective efficacy of MP-513 is driven by a dual-axis mechanism: GLP-1 Dependent and GLP-1 Independent signaling pathways.

GLP-1 Dependent Signaling

By inhibiting DPP-4, MP-513 prevents the rapid degradation of Glucagon-Like Peptide-1 (GLP-1). Stabilized GLP-1 crosses the BBB (or acts via vagal afferents) to bind to central GLP-1 receptors (GLP-1R). This activation triggers the PI3K/AKT cascade and the Nrf2 antioxidant pathway, which collectively reduce oxidative stress, inhibit neuronal apoptosis, and suppress the NLRP3 inflammasome—a critical driver of cognitive impairment 2.

GLP-1 Independent Signaling

Recent data reveals that MP-513 exerts direct, GLP-1-independent effects on glial and endothelial cells. In ischemic stroke models, MP-513 rescues ERK5 expression and its downstream target KLF2, which is vital for maintaining tight junction proteins (e.g., occludin) and preventing BBB leakage 3. Furthermore, in neuropathic pain models, MP-513 directly suppresses spinal astrocyte and microglial activation, reversing thermal hyperalgesia and mechanical allodynia without relying on GLP-1R activation 4.

MP-513 Neuroprotective Signaling: GLP-1 dependent and independent pathways.

Quantitative Efficacy in Neurological Models

To facilitate experimental design, the following table synthesizes the quantitative efficacy of MP-513 across validated in vivo and in vitro neurological models.

| Neurological Model | MP-513 Dosage / Route | Primary Target / Pathway | Key Quantitative Outcomes |

| Ischemic Stroke (MCAO in mice) | 30 mg/kg/day (p.o.) for 14 days pre-ischemia | ERK5 / KLF2 / Occludin | Significant reduction in infarct volume; neurological score improved to 1.9; restored BBB occludin expression 3. |

| Neuropathic Pain (PSNT in rats) | 10–30 mg/kg/day (p.o.) | Spinal Astrocyte & Microglia | Reversal of thermal hyperalgesia and mechanical allodynia; efficacy proven to be GLP-1R independent 4. |

| Cognitive Impairment (db/db mice) | 20 mg/kg/day (p.o.) | ER Stress / NLRP3 Inflammasome | Reduced hippocampal IL-1β, IL-6, MCP-1; significantly improved Morris Water Maze escape latency 2. |

| Morphine Tolerance (Diabetic rats) | Intrathecal co-infusion | Spinal Microglial Activation | Prevented morphine-induced microglial activation; sustained antinociceptive efficacy of morphine over time 5. |

Experimental Methodologies & Self-Validating Protocols

The following protocols are engineered to be self-validating systems. As an application scientist, it is critical to understand why each step is performed to ensure rigorous, reproducible data.

Standardized experimental workflow for evaluating MP-513 in neurological models.

Protocol 1: In Vitro Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Assay for BBB Integrity

Purpose: To simulate the biphasic injury of ischemic stroke (energy failure followed by ROS burst) and validate MP-513's direct effect on endothelial permeability 3.

-

Reagent Preparation: Dissolve MP-513 hydrobromide in DMSO to create a concentrated stock, then dilute in culture media to working concentrations (1–3 μM).

-

Causality: MP-513 is highly soluble in DMSO. Maintaining a final DMSO concentration of <0.1% in the assay prevents solvent-induced cytotoxicity, ensuring observed effects are strictly drug-mediated.

-

-

OGD Induction: Wash Human Brain Microvascular Endothelial Cells (HBMVECs) and culture them in glucose-free DMEM. Incubate in a hypoxia chamber (1% O2, 5% CO2, 94% N2) for 6 hours.

-

Causality: Depleting glucose and oxygen forces anaerobic metabolism, mimicking the ischemic core environment and initiating the degradation of tight junctions.

-

-

Reperfusion & Treatment: Replace the media with standard high-glucose DMEM containing MP-513 (1 μM or 3 μM). Incubate under normoxic conditions for 24 hours.

-

Causality: Reperfusion paradoxically exacerbates cellular injury via oxidative stress. Administering MP-513 at the onset of reperfusion evaluates its specific ability to rescue ERK5/KLF2 signaling during this critical secondary injury window.

-

-

Permeability Quantification: Add FITC-dextran (70 kDa) to the upper chamber of a Transwell insert containing the HBMVEC monolayer. After 1 hour, sample the lower chamber and measure fluorescence (Ex 485 nm / Em 520 nm).

-

Causality: The 70 kDa size of FITC-dextran mimics large serum proteins. Its presence in the lower chamber directly quantifies the loss of BBB integrity (occludin breakdown). A reduction in fluorescence confirms MP-513's barrier-protective efficacy.

-

Protocol 2: In Vivo Evaluation of MP-513 in Neuropathic Pain (PSNT Model)

Purpose: To assess MP-513's ability to suppress spinal neuroinflammation and reverse mechanical/thermal hypersensitivity following peripheral nerve injury 4.

-

Baseline Behavioral Profiling: Acclimate Wistar rats to the testing environment. Measure baseline mechanical allodynia using von Frey filaments (up-down method) and thermal hyperalgesia using a plantar test apparatus.

-

Causality: Establishing precise pre-injury baseline thresholds is mathematically critical to calculate the percentage of maximum possible effect (%MPE) post-treatment.

-

-

PSNT Surgery: Under isoflurane anesthesia, expose the sciatic nerve at the mid-thigh level. Tightly ligate the dorsal 1/3 to 1/2 of the nerve with an 8-0 silk suture and transect the ligated portion.

-

Causality: Partial transection preserves intact motor and sensory fibers. This allows for behavioral testing on the ipsilateral paw while simultaneously inducing Wallerian degeneration, which triggers the targeted spinal neuroinflammation.

-

-

MP-513 Dosing Regimen: Administer MP-513 via oral gavage (10, 20, or 30 mg/kg/day) starting on day 7 post-surgery for 14 consecutive days.

-

Causality: Oral administration leverages MP-513's excellent oral bioavailability and 24-hour half-life. Initiating treatment on day 7 (when pain is fully established) rigorously tests the drug's therapeutic reversal efficacy rather than mere prophylaxis.

-

-

Tissue Harvesting & Target Validation: Euthanize the animals and rapidly extract the L4-L6 spinal cord segments. Perform Western blotting or immunohistochemistry for GFAP (astrocytes) and Iba-1 (microglia).

-

Causality: The L4-L6 segments receive the primary afferent input from the sciatic nerve. Quantifying GFAP and Iba-1 serves as a self-validating step to confirm that behavioral analgesia directly correlates with the biochemical suppression of spinal glial activation.

-

References

- The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice Source: PMC, NIH URL

- Teneligliptin alleviates diabetes-related cognitive impairment by inhibiting the endoplasmic reticulum (ER)

- Teneligliptin protects against ischemia/reperfusion-induced endothelial permeability in vivo and in vitro Source: RSC Advances URL

- Teneligliptin Exerts Antinociceptive Effects in Rat Model of Partial Sciatic Nerve Transection Induced Neuropathic Pain Source: PMC, NIH URL

- Teneligliptin Co-Infusion Alleviates Morphine Tolerance by Inhibition of Spinal Microglial Cell Activation in Streptozotocin-Induced Diabetic Rats Source: MDPI URL

Sources

- 1. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Teneligliptin alleviates diabetes-related cognitive impairment by inhibiting the endoplasmic reticulum (ER) stress and NLRP3 inflammasome in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Teneligliptin protects against ischemia/reperfusion-induced endothelial permeability in vivo and in vitro - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08810E [pubs.rsc.org]

- 4. Teneligliptin Exerts Antinociceptive Effects in Rat Model of Partial Sciatic Nerve Transection Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

MP-513 (hydrobromide) potential therapeutic applications

An In-depth Technical Guide to the Therapeutic Potential of MP-513 (Dextromethorphan Hydrobromide)

A Note on Nomenclature: The compound designated MP-513 in this document is scientifically known as Dextromethorphan Hydrobromide. For the purposes of this guide, and to maintain alignment with potential internal research and development terminologies, we will refer to it as MP-513 (Dextromethorphan Hydrobromide).

Introduction

MP-513 (Dextromethorphan Hydrobromide) is a synthetically produced morphinan derivative that has been traditionally utilized as an antitussive agent.[1][2] However, its complex pharmacology and interactions with multiple central nervous system targets have opened a wide array of potential therapeutic applications beyond cough suppression.[1][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the core mechanisms, preclinical and clinical evidence, and experimental protocols to investigate the therapeutic potential of MP-513.

The unique multimodal activity of MP-513, primarily as an N-methyl-D-aspartate (NMDA) receptor antagonist and a sigma-1 (σ1) receptor agonist, positions it as a compelling candidate for addressing a range of neurological and psychiatric disorders.[1][4][5] This document will delve into the scientific underpinnings of these mechanisms and their implications for conditions such as neurodegenerative diseases, major depressive disorder, and pseudobulbar affect.

Mechanism of Action: A Multi-Target Approach

MP-513 exerts its effects through a complex interplay with several key receptors and signaling pathways in the central nervous system. Its primary mechanisms of action are antagonism of the NMDA receptor and agonism of the σ1 receptor.[1][5]

NMDA Receptor Antagonism

MP-513 is a low-affinity, uncompetitive antagonist of the NMDA receptor.[6][7] This action is crucial for its neuroprotective effects, as excessive activation of NMDA receptors by the excitatory neurotransmitter glutamate leads to excitotoxicity, a key pathological process in many neurological disorders.[6] By blocking the NMDA receptor, MP-513 can mitigate this excitotoxic cascade.[5][6]

Sigma-1 (σ1) Receptor Agonism

MP-513 is also a potent agonist of the σ1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates neuronal excitability.[1] The σ1 receptor is implicated in a variety of cellular functions, including the regulation of ion channels, neurotransmitter release, and neuroplasticity.[8] Agonism at this receptor is thought to contribute to the antidepressant and neuroprotective properties of MP-513.[1][8]

Additional Pharmacological Actions

Beyond its primary targets, MP-513 also exhibits other activities that may contribute to its therapeutic profile, including:

-

Serotonin and Norepinephrine Reuptake Inhibition: At higher doses, MP-513 can act as a nonselective serotonin-norepinephrine reuptake inhibitor.[9]

-

Anti-inflammatory Properties: Studies have suggested that MP-513 possesses anti-inflammatory and immunomodulatory effects, potentially through the inhibition of pro-inflammatory cytokine production.[10][11][12]

Signaling Pathway of MP-513's Neuroprotective and Antidepressant Effects

Caption: MP-513's dual mechanism of action.

Potential Therapeutic Applications

The unique pharmacological profile of MP-513 has led to its investigation in a variety of neurological and psychiatric conditions.

Neurodegenerative Diseases

Preclinical evidence strongly suggests that MP-513 has neuroprotective properties that could be beneficial in neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[6][7] Its ability to counteract glutamate-induced excitotoxicity is a key rationale for its use in these conditions.[6] A study using Taiwan's National Health Insurance Research Database indicated that dextromethorphan use was associated with a reduced risk of developing dementia.[13]

Major Depressive Disorder (MDD)

The combination of MP-513 with bupropion has been approved by the FDA for the treatment of MDD.[1] This combination leverages bupropion's role as a norepinephrine-dopamine reuptake inhibitor and a CYP2D6 inhibitor, which increases the bioavailability of dextromethorphan.[14] The NMDA receptor antagonism and sigma-1 receptor agonism of MP-513 are believed to contribute to a rapid antidepressant effect.[1][14]

Pseudobulbar Affect (PBA)

MP-513 in combination with quinidine is an FDA-approved treatment for PBA, a condition characterized by uncontrollable episodes of laughing or crying.[9][15] Quinidine inhibits the CYP2D6 enzyme, thereby increasing the plasma concentration of dextromethorphan.[15][16] The therapeutic effect in PBA is thought to be mediated by MP-513's action on the sigma-1 and NMDA receptors, which are abundant in brain regions that regulate emotional expression.[17][18]

Other Potential Applications

Numerous preclinical and early-stage clinical studies are exploring the utility of MP-513 in a range of other conditions, including:

-

Stroke and Traumatic Brain Injury: Due to its neuroprotective mechanisms.[1][3]

-

Pain: Investigated for its potential in postoperative and neuropathic pain.[1][10]

-

Rheumatoid Arthritis and Psoriasis: Based on its anti-inflammatory and immunomodulatory effects.[11][12]

Table 1: Summary of Preclinical and Clinical Evidence for MP-513 (Dextromethorphan Hydrobromide)

| Therapeutic Area | Preclinical Evidence | Clinical Evidence | Key Findings |

| Neurodegenerative Diseases | Protection of dopamine neurons in Parkinsonian models; reduction of neuronal damage in various CNS injury models.[6] | A retrospective cohort study suggested a reduced risk of dementia with dextromethorphan use.[13] A Phase 2 trial investigated its use in Parkinson's disease.[19][20] | Demonstrates neuroprotective potential. |

| Major Depressive Disorder | Antidepressant-like effects in animal models (e.g., forced swim test).[8] | FDA-approved in combination with bupropion for MDD.[1] Clinical trials showed rapid and significant reduction in depression scores.[14][21] | Offers a novel, rapid-acting antidepressant mechanism. |

| Pseudobulbar Affect | Actions on sigma-1 and NMDA receptors in brain regions controlling emotion.[17][18] | FDA-approved in combination with quinidine for PBA.[15] Clinical trials demonstrated a significant reduction in PBA episodes.[15] | Established efficacy in treating PBA. |

| Anti-inflammatory Disorders | Attenuated arthritis severity in a murine model of collagen-induced arthritis.[11] Reduced psoriasis symptoms in an imiquimod-induced psoriasis mouse model.[12] | An add-on therapy in patients with rheumatoid arthritis showed a reduction in proinflammatory cytokines.[11] A clinical trial has been conducted for rheumatoid arthritis.[22] | Suggests a role in treating immune-mediated inflammatory diseases. |

Experimental Protocols for Investigating MP-513

To further elucidate the therapeutic potential of MP-513, a series of well-defined in vitro and in vivo experiments are essential.

In Vitro Assays

3.1.1. NMDA Receptor Antagonist Activity: Calcium Flux Assay

This assay measures the ability of MP-513 to inhibit NMDA-induced calcium influx in primary neuronal cultures or cell lines expressing NMDA receptors.

Methodology:

-

Cell Culture: Culture primary rat cerebellar granule neurons or HEK293 cells stably expressing NMDA receptor subunits.

-

Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Compound Incubation: Pre-incubate the cells with varying concentrations of MP-513.

-

NMDA Stimulation: Stimulate the cells with a known concentration of NMDA and glycine.

-

Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

Data Analysis: Calculate the IC50 value of MP-513 for the inhibition of NMDA-induced calcium influx.

Workflow for In Vitro Calcium Flux Assay

Caption: Step-by-step workflow for the calcium flux assay.

3.1.2. Sigma-1 Receptor Agonist Activity: Ligand Binding Assay

This assay determines the binding affinity of MP-513 to the sigma-1 receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the sigma-1 receptor.

-

Binding Reaction: Incubate the membranes with a radiolabeled sigma-1 receptor ligand (e.g., -pentazocine) in the presence of varying concentrations of MP-513.

-

Separation: Separate the bound and free radioligand by vacuum filtration.

-

Radioactivity Measurement: Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Determine the Ki value of MP-513 for the sigma-1 receptor.

In Vivo Models

3.2.1. Neuroprotection in a Parkinson's Disease Model

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used model to study Parkinson's disease.

Methodology:

-

Animal Model: Use C57BL/6 mice.

-

MPTP Administration: Administer MPTP to induce dopaminergic neurodegeneration.

-

MP-513 Treatment: Administer MP-513 to the mice before or after MPTP administration.

-

Behavioral Assessment: Assess motor function using tests such as the rotarod test and the open field test.

-

Histological Analysis: Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron loss.

-

Neurochemical Analysis: Measure dopamine and its metabolites in the striatum using HPLC.

Workflow for In Vivo Parkinson's Disease Model

Sources

- 1. Dextromethorphan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. tylenol.com [tylenol.com]

- 3. Dextromethorphan: An update on its utility for neurological and neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Master Dextromethorphan Search on Synapse [synapse.patsnap.com]

- 5. journal.arikesi.or.id [journal.arikesi.or.id]

- 6. researchgate.net [researchgate.net]

- 7. "Dextromethorphan as a potential neuroprotective agent with unique mech" by Linda L. Werling, Edward C. Lauterbach et al. [hsrc.himmelfarb.gwu.edu]

- 8. Involvement of Sigma-1 Receptors in the Antidepressant-like Effects of Dextromethorphan - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dextromethorphan - Wikipedia [en.wikipedia.org]

- 10. clinicaltrials.eu [clinicaltrials.eu]

- 11. Dextromethorphan Exhibits Anti-inflammatory and Immunomodulatory Effects in a Murine Model of Collagen-Induced Arthritis and in Human Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dextromethorphan Exhibits Anti-Inflammatory and Immunomodulatory Effects in a Murine Model: Therapeutic Implication in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Association Between Dextromethorphan Use and the Risk of Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. psychiatrictimes.com [psychiatrictimes.com]

- 15. Nuedexta for the Treatment Of Pseudobulbar Affect: A Condition of Involuntary Crying or Laughing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. egrove.olemiss.edu [egrove.olemiss.edu]

- 17. openaccessjournals.com [openaccessjournals.com]

- 18. Dextromethorphan/quinidine sulfate for pseudobulbar affect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Dextromethorphan for the Treatment of Parkinson's Disease and Similar Conditions of the Nervous System [ctv.veeva.com]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

- 21. researchgate.net [researchgate.net]

- 22. ClinicalTrials.gov [clinicaltrials.gov]

Application Notes: MP-513 (hydrobromide) for In Vitro Cell-Based Assays

Introduction: Unveiling MP-513, a Potent Modulator of the DNA Damage Response

MP-513 (hydrobromide) is the salt form of GSK2830371, a highly potent and selective, allosteric inhibitor of Wild-type p53-induced phosphatase 1 (WIP1), also known as Protein Phosphatase, Mg2+/Mn2+ Dependent 1D (PPM1D)[1][2]. WIP1 is a critical negative regulator of the DNA Damage Response (DDR) and the p53 tumor suppressor pathway[3][4][5]. In numerous cancers, particularly those retaining wild-type p53, WIP1 is overexpressed, effectively silencing tumor-suppressive stress responses and promoting cell survival[3][6].

The mechanism of action for MP-513 (GSK2830371) is centered on its ability to inhibit WIP1's phosphatase activity. WIP1 functions by dephosphorylating and inactivating key checkpoint proteins such as ATM, Chk2, and p53 itself[3][5]. By inhibiting WIP1, MP-513 treatment leads to the sustained phosphorylation and activation of these critical tumor suppressors. This activation cascade culminates in the stabilization and accumulation of p53, which can then transcriptionally activate target genes that induce cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX)[2][7]. Consequently, MP-513 shows significant anti-proliferative activity, especially in p53 wild-type cancer cell lines, and can synergize with genotoxic agents and other targeted therapies like MDM2 inhibitors[1][7][8][9].

These application notes provide a comprehensive guide for researchers utilizing MP-513 (hydrobromide) in cell culture. We offer detailed protocols for compound handling, assessing cellular viability, and validating the on-target mechanism of action through Western blotting and immunofluorescence.

I. Compound Handling and Preparation

Physicochemical Properties & Storage

| Property | Value | Source |

| Synonyms | GSK2830371 | [1] |

| Target | WIP1 (PPM1D) Phosphatase | [1][2] |

| IC₅₀ | ~6 nM (cell-free assay) | [1] |

| Solubility | Soluble in DMSO (~92 mg/mL), Ethanol | [1] |

| Insoluble in Water | [1] | |

| Storage (Solid) | -20°C for up to 3 years | [10] |

| Storage (Solution) | -80°C for up to 1 year (in DMSO) | [10] |

Note: The hydrobromide salt form enhances the stability and handling of the compound in its solid state. Once dissolved, its behavior in a DMSO stock solution is comparable to the freebase.

Protocol 1: Preparation of a 10 mM Stock Solution

The key to reproducible results is the accurate preparation of a concentrated stock solution. Due to its poor aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent.

Causality: Using fresh, anhydrous DMSO is critical as moisture can reduce the solubility of many small molecules[1]. Aliquoting the stock solution prevents multiple freeze-thaw cycles, which can lead to compound degradation and precipitation.

Materials:

-

MP-513 (hydrobromide) (MW: 461.02 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or cryovials

Procedure:

-

Equilibrate: Allow the vial of solid MP-513 to come to room temperature before opening to prevent condensation.

-

Weigh: Accurately weigh a desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock, weigh 4.61 mg of MP-513 (hydrobromide).

-

Dissolve: Add the appropriate volume of anhydrous DMSO to the solid compound. Vortex vigorously. Gentle warming (to 37°C) or sonication can be used to facilitate dissolution if needed[10][11].

-

Verify Dissolution: Ensure the solution is clear and free of any visible precipitate.

-

Aliquot & Store: Dispense the stock solution into single-use aliquots in sterile, amber tubes. Store tightly sealed at -80°C.

II. Assessment of Cellular Effects

Workflow for Evaluating MP-513 Activity

Caption: Experimental workflow for characterizing MP-513 in cell culture.

Protocol 2: Cell Viability and Cytotoxicity (XTT Assay)

The XTT assay is a colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation[12][13]. Metabolically active cells reduce the XTT tetrazolium salt to a water-soluble orange formazan product, the amount of which is proportional to the number of living cells[13]. This assay is preferred over the MTT assay as it does not require a separate solubilization step, simplifying the protocol[12].

Materials:

-

Selected p53 wild-type cell line (e.g., MCF7, RBE, SH-SY5Y)

-

Complete cell culture medium

-

96-well flat-bottom cell culture plates

-

MP-513 stock solution (10 mM in DMSO)

-

XTT Cell Viability Assay Kit

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well in 100 µL of medium) and incubate overnight.

-

Compound Dilution: Prepare serial dilutions of MP-513 in complete medium. A typical final concentration range would be 0.1 µM to 10 µM. Remember to include a "vehicle control" well containing the same final concentration of DMSO as the highest drug concentration (typically ≤0.5%).

-

Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate MP-513 dilution or vehicle control.

-

Incubation: Incubate the plates for the desired duration (e.g., 72 or 96 hours)[8].

-

XTT Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's protocol immediately before use[13][14][15].

-

Assay: Add 50 µL of the activated XTT solution to each well.

-

Incubation: Incubate the plate at 37°C for 2-4 hours, or until the color change is apparent.

-

Measurement: Shake the plate gently and measure the absorbance at 450-500 nm. A reference wavelength of 630-690 nm should also be measured to subtract non-specific background absorbance[14][16].

-

Analysis: After subtracting the background, calculate the percentage of growth inhibition relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

III. Mechanism of Action Validation

MP-513 Signaling Pathway

Caption: MP-513 inhibits WIP1, preventing dephosphorylation of key DDR proteins.

Protocol 3: Western Blot Analysis

Western blotting is essential to confirm that MP-513 is acting on its intended pathway. The primary readout is an increase in the phosphorylation of WIP1 substrates.

Causality: Serum starvation before treatment can help reduce basal phosphorylation levels, enhancing the signal-to-noise ratio for detecting treatment-induced phosphorylation. Using a lysis buffer with phosphatase and protease inhibitors is crucial to preserve the phosphorylation state and integrity of the target proteins after cell lysis.

Materials:

-

6-well cell culture plates

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA or similar lysis buffer supplemented with protease and phosphatase inhibitor cocktails

-

Cell scraper

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running and transfer buffers

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% BSA in TBST is recommended for phospho-antibodies)

-

Primary and HRP-conjugated secondary antibodies

Recommended Primary Antibodies:

| Target Protein | Expected Change | Recommended Dilution |

| Phospho-p53 (Ser15) | Increase | 1:1000 |

| Total p53 | Increase/Stabilization | 1:1000 |

| Phospho-ATM (Ser1981) | Increase | 1:1000 |

| Phospho-Chk2 (Thr68) | Increase | 1:1000 |

| p21 | Increase | 1:1000 |

| β-Actin or GAPDH | No Change (Loading Control) | 1:5000 |

Procedure:

-

Culture & Treat: Seed cells in 6-well plates to reach 70-80% confluency. Treat with MP-513 (e.g., 2.5 µM) and a vehicle control for a specified time (e.g., 4, 8, or 24 hours)[8][17][18].

-

Cell Lysis: After treatment, place plates on ice. Aspirate medium and wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well.

-

Harvest: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Clarify Lysate: Centrifuge at ~14,000 x g for 15 minutes at 4°C. Carefully transfer the supernatant to a new tube.

-

Quantify Protein: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize all samples to the same concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

-

SDS-PAGE & Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Perform electrophoresis and subsequently transfer the proteins to a membrane[18].

-

Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash three times for 10 minutes each with TBST.

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.

Protocol 4: Immunofluorescence (IF) for p53 Localization

This protocol allows for the visualization of protein localization within the cell. Upon activation, p53 accumulates in the nucleus to function as a transcription factor. IF can be used to observe this MP-513-induced nuclear accumulation.

Causality: Fixation with formaldehyde cross-links proteins, preserving cellular morphology and antigen location[19]. Permeabilization with a detergent like Triton X-100 creates pores in the cell membrane, allowing antibodies to access intracellular targets[19][20].

Materials:

-

12-well plates with sterile glass coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer (0.2% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Primary antibody against total p53

-

Fluorophore-conjugated secondary antibody

-

DAPI (for nuclear counterstaining)

-

Anti-fade mounting medium

Procedure:

-

Cell Culture: Seed cells onto sterile glass coverslips in a 12-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with MP-513 (e.g., 2.5 µM) and a vehicle control for the desired time (e.g., 24 hours).

-

Fixation: Aspirate the medium and wash once with PBS. Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature[19].

-

Wash: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Add Permeabilization Buffer and incubate for 5 minutes on ice[19].

-

Wash: Wash three times with PBS.

-

Blocking: Add Blocking Buffer and incubate for 30-60 minutes at room temperature to reduce non-specific antibody binding[20].

-

Primary Antibody: Dilute the primary p53 antibody in Blocking Buffer. Invert the coverslip onto a 30 µL drop of the antibody solution on a piece of parafilm in a humidified chamber. Incubate for 1 hour at room temperature[19].

-

Wash: Carefully return the coverslips to the 12-well plate and wash three times with PBS for 10 minutes each.

-

Secondary Antibody: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the coverslips in this solution for 1 hour at room temperature, protected from light[19][21].

-

Wash: Wash three times with PBS for 10 minutes each in the dark.

-

Counterstain: Incubate with DAPI solution for 5 minutes.

-

Final Wash: Wash once with PBS.

-

Mounting: Carefully mount the coverslip, cell-side down, onto a microscope slide using a drop of anti-fade mounting medium. Seal the edges with nail polish and allow to dry.

-

Imaging: Visualize using a fluorescence microscope. Expect to see a more intense nuclear p53 signal in MP-513-treated cells compared to the diffuse, weaker signal in control cells.

IV. References

-

Sakamoto, K., et al. (2021). WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells. Cancers, 13(15), 3868. Available at: [Link]

-

Kleiblova, P., et al. (2016). Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3. Oncotarget, 7(12), 14458–14475. Available at: [Link]

-

Sakamoto, K., et al. (2021). WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells. PubMed. Retrieved from [Link]

-

University of Helsinki. (2021). The role of truncated PPM1D/WIP1 phosphatase in cancer. Helda. Available at: [Link]

-

Trevigen. (n.d.). TACS® XTT Cell Proliferation Assay. Retrieved from [Link]

-

Dudgeon, C., et al. (2013). Genetic variants and mutations of PPM1D control the response to DNA damage. Cell Cycle, 12(16), 2656–2664. Available at: [Link]

-

Chen, Z., et al. (2016). Wip1 inhibitor GSK2830371 inhibits neuroblastoma growth by inducing Chk2/p53-mediated apoptosis. Scientific Reports, 6, 39553. Available at: [Link]

-

Ogasawara, Y., et al. (2018). The pathophysiological significance of PPM1D and therapeutic targeting of PPM1D-mediated signaling by GSK2830371 in mantle cell lymphoma. Oncotarget, 9(1), 1097–1110. Available at: [Link]

-

Spector, D. L. (2006). Immunofluorescence Localization of Nuclear Proteins. Cold Spring Harbor Protocols, 2006(3). Available at: [Link]

-

Peter, R. M., et al. (2016). Discovery of Novel Small-Molecule Scaffolds for the Inhibition and Activation of WIP1 Phosphatase from a RapidFire Mass Spectrometry High-Throughput Screen. ACS Pharmacology & Translational Science, 5(10), 999–1014. Available at: [Link]

-

REPROCELL. (2021). XTT Cell Viability Assay for Alvetex™ Scaffold 96 Well Plate Format. Retrieved from [Link]

-

Kleiblova, P., et al. (2013). Gain-of-function mutations of PPM1D/Wip1 impair the p53-dependent G1 checkpoint. The Journal of Cell Biology, 201(4), 511–521. Available at: [Link]

-

Shaltiel, I. A., et al. (2014). Regulation of the Wip1 phosphatase and its effects on the stress response. FEBS Journal, 281(18), 4215–4229. Available at: [Link]

-

Parreno, T., et al. (2016). Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner. Molecular Cancer Therapeutics, 15(4), 727–736. Available at: [Link]

-

Demidov, O. N. (2016). Wip1 phosphatase: between p53 and MAPK kinases pathways. Oncotarget, 7(21), 31573–31585. Available at: [Link]

-

BenchSci. (n.d.). Comprehensive Immunofluorescence Protocols: IF Protocol Hub. Retrieved from [Link]

-

ResearchGate. (2025). What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80?. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Immunofluorescence Protocol & Troubleshooting. Retrieved from [Link]

-

ResearchGate. (n.d.). Immunofluorescence Localization of Nuclear Proteins. Retrieved from [Link]

-

Springer Protocols. (2021). Detection of Post-translationally Modified p53 by Western Blotting. Retrieved from [Link]

-

Selleck China. (n.d.). GSK2830371 Product Manual. Retrieved from [Link]

-

Shieh, S. Y., et al. (1999). Requirement of ATM in Phosphorylation of the Human p53 Protein at Serine 15 following DNA Double-Strand Breaks. Molecular and Cellular Biology, 19(1), 161–171. Available at: [Link]

-

Barber, A. E., & Meek, D. W. (2021). Detection of Post-translationally Modified p53 by Western Blotting. Methods in Molecular Biology, 2267, 7–18. Available at: [Link]

-

ResearchGate. (n.d.). (A) Western blot analysis of phospho-ser15-p53. Retrieved from [Link]

-

Kleiblova, P., et al. (2016). Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3. PubMed. Retrieved from [Link]

-

Kumar, L., & Bansal, A. K. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Pharmaceutical Technology, 38(10), 44-51. Available at: [Link]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. The pathophysiological significance of PPM1D and therapeutic targeting of PPM1D-mediated signaling by GSK2830371 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Regulation of the Wip1 phosphatase and its effects on the stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Wip1 phosphatase: between p53 and MAPK kinases pathways | Oncotarget [oncotarget.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Wip1 inhibitor GSK2830371 inhibits neuroblastoma growth by inducing Chk2/p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. GSK 2830371 | Phosphatase | TargetMol [targetmol.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. reprocell.com [reprocell.com]

- 17. aacrjournals.org [aacrjournals.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Sign In [cshprotocols.cshlp.org]

- 20. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 21. ifprotocol.org [ifprotocol.org]

Application Note: MP-513 (Teneligliptin Hydrobromide) Dosage and Experimental Workflows for In Vivo Murine Studies

Executive Summary & Pharmacological Profile